molecular formula C8H19O3P B042841 Octylphosphonic acid CAS No. 4724-48-5

Octylphosphonic acid

Cat. No.: B042841
CAS No.: 4724-48-5
M. Wt: 194.21 g/mol
InChI Key: NJGCRMAPOWGWMW-UHFFFAOYSA-N
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Description

Octylphosphonic acid, also known as 1-octylphosphonic acid, is an organophosphorus compound with the molecular formula C8H19O3P. It is characterized by a long alkyl chain attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it useful in a range of applications, including corrosion inhibition and surface modification .

Mechanism of Action

Target of Action

Octylphosphonic acid (OPA) primarily targets metal surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, serving as a protective anti-corrosive phosphonate layer . In the context of hybrid organic-inorganic perovskite films, OPA has been found to associate with the FA 0.9 MA 0.05 Cs 0.05 PbI 3 film at the molecular level .

Mode of Action

OPA’s mode of action involves the formation of a self-assembled monolayer (SAM) on the target surfaces . This SAM serves as a protective layer against corrosion . In perovskite films, OPA additives are chiefly filled at the edges of the perovskite grain boundaries . This suggests that OPA interacts with its targets by adhering to the surface and forming a protective layer.

Biochemical Pathways

Phosphonates, the class of compounds to which opa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes

Result of Action

The primary result of OPA’s action is the formation of a protective anti-corrosive layer on metal surfaces . In the context of perovskite films, OPA has been shown to have a comprehensive passivation effect on the surface defect and the decomposition of organic components in perovskite thin films .

Action Environment

The action of OPA is influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor is dependent on the nature of the metal surface it is applied to . In the case of perovskite films, the distribution of OPA additives and their effectiveness in passivating defects are likely influenced by the surface heterogeneity of the films .

Chemical Reactions Analysis

Types of Reactions: Octylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Octylphosphonic Acid: this compound is unique due to its optimal alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in forming stable self-assembled monolayers and providing corrosion resistance .

Properties

IUPAC Name

octylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCRMAPOWGWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044679
Record name Octylphosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name Phosphonic acid, P-octyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4724-48-5
Record name Octylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-48-5
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Record name Octylphosphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-octyl-
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Record name Octylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylphosphonic acid
Source European Chemicals Agency (ECHA)
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Record name OCTYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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